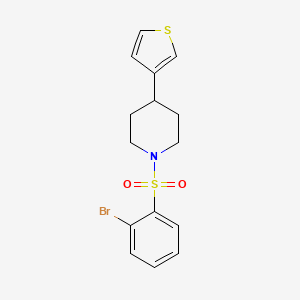

(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrochloric acid, often abbreviated as HCl, is an important chemical compound with numerous applications across a variety of industries. This compound is a simple diatomic molecule that’s composed of hydrogen and chlorine atoms, forming a strong, corrosive, and acidic solution when dissolved in water .

Synthesis Analysis

Hydrochloric acid is primarily produced as a byproduct of the manufacturing of organic compounds. In laboratory settings, it can also be prepared by the reaction of hydrogen gas with chlorine gas .Molecular Structure Analysis

The molecular structure of hydrochloric acid is one positively charged hydrogen ion and one negatively charged chloride ion .Chemical Reactions Analysis

Hydrochloric acid is classified as a strong acid, which means it’s completely ionized in aqueous solution. This characteristic makes HCl a good conductor of electricity. It can react with bases to form soluble salts and water .Physical And Chemical Properties Analysis

Hydrochloric acid is a characteristic caustic smelling liquid, colorless or light yellow. It has a high density 1.18 g/cm³ and a boiling point about 48°C. In its pure form, hydrochloric acid is usually a solution with a concentration about 37%, also called concentrated hydrochloric acid .Applications De Recherche Scientifique

Derivatives Preparation and Characterization : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochlorides, N-carboxy anhydrides, N-acetyl derivatives, and dioxopiperazines, have been prepared and characterized. These substances were analyzed using elemental analyses, NMR spectra, optical rotation, and X-ray diffraction, highlighting their potential in chemical synthesis and characterization (Jansa, Macháček, & Bertolasi, 2006).

Improved Synthesis Process : An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed using a modified Pictet-Spengler reaction. This resulted in a higher yield and better enantiomeric excess, demonstrating advancements in synthetic methods for this compound (Liu et al., 2008).

Neuroprotective Potency and Anticonvulsant Activity : A study investigated the neuroprotective potency of a related compound, demonstrating its ability to prevent neuronal cell death and showing anticonvulsant activity. This suggests potential therapeutic applications in neurological disorders (Ohtani et al., 2002).

Decarboxylation Studies : Research on the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives provided insights into the formation of 4-substituted isoquinoline derivatives, contributing to the understanding of chemical reactions involving this compound (Tachibana, Matsuo, & Yamada, 1968).

Resolution Using Animal Liver Acetone Powders : The stereo-selective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders was evaluated, showcasing a method for obtaining specific enantiomers of the acid (Sánchez et al., 2001).

Angiotensin Converting Enzyme Inhibitors : The compound and its derivatives have been studied for their potential as angiotensin converting enzyme (ACE) inhibitors, with some showing potent in vitro activities and antihypertensive effects (Hayashi et al., 1985).

Antitumor Activity : Research on compounds fused to 4-oxoquinoline-3-carboxylic acid, including tetrahydroisoquinoline-3-carboxylic acid, revealed significant antitumor activity against human tumor cell lines (El-Abadelah et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDWOMDRTYSCRS-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)

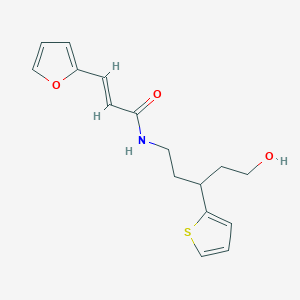

![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)

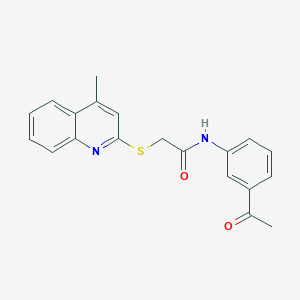

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)

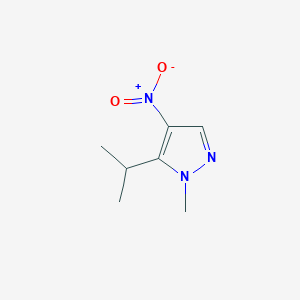

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)

![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)